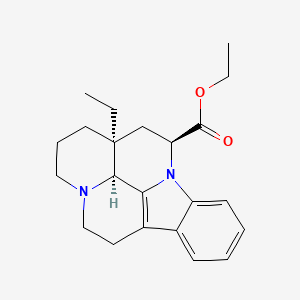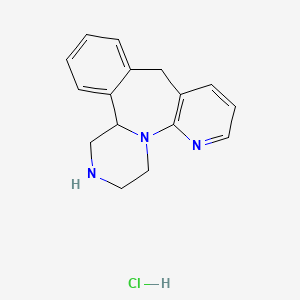
Ranitidin-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ranitidine-d6 is used as an internal standard for the quantification of ranitidine by GC- or LC-MS . Ranitidine is a histamine H2 receptor antagonist .
Synthesis Analysis
The synthesis of Ranitidine-d6 is not explicitly mentioned in the search results .Molecular Structure Analysis
Ranitidine is transported by wild-type OCT1 with a K_m of 62.9 μM and a v_max of 1125 pmol/min/mg protein . The structural flexibility of ranitidine is steered by the network of diverse intramolecular hydrogen bonds . The structural properties of the opened and folded ranitidine conformations were investigated . The geometry of the ranitidine molecule is mainly determined by the hydrogen bonds .Chemical Reactions Analysis
Advanced oxidation processes (AOPs) can effectively degrade ranitidine . Ranitidine may yield the probable carcinogen, N-Nitrosodimethylamine (NDMA) .Physical And Chemical Properties Analysis
The physico-chemical properties and compatibilities of ranitidine with pharmaceutical excipients were evaluated . The solvent composition and temperature strongly affect the measured and calculated properties .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Ranitidin-d6 wurde in der pharmazeutischen Forschung verwendet, um die Wirkung verschiedener Konzentrationen von Natriumsulfobutylether-β-Cyclodextrin (SBE-β-CD) auf die Absorption von Ranitidin zu untersuchen . Die Studie ergab, dass eine Erhöhung der Konzentration von SBE-β-CD zu einer Verringerung des scheinbaren Permeabilitätskoeffizienten von Ranitidin führte .
Behandlung von Magengeschwüren
Ranitidinhydrochlorid, das mit this compound als internem Standard untersucht werden kann, wird häufig zur Behandlung von Magengeschwüren eingesetzt . Es ist ein Histamin-H2-Rezeptor-Antagonist und wird häufig für Erkrankungen wie aktive Zwölffingerdarmgeschwüre, Magengeschwüre, Zollinger-Ellison-Syndrom, gastroösophageale Refluxkrankheit und erosive Ösophagitis verschrieben .
Entwicklung von Gastro-retentiven Drug Delivery-Systemen
Ranitidinhydrochlorid wurde bei der Entwicklung von gastroretentiven schwimmenden Mikrokugeln verwendet . Diese Systeme sind so konzipiert, dass sie über einen längeren Zeitraum im Magen verbleiben und so die orale kontrollierte Abgabe von Medikamenten optimieren .
Quantifizierung von Ranitidin
This compound wird als interner Standard für die Quantifizierung von Ranitidin verwendet . Dies geschieht in der Regel mithilfe von Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie (GC-MS oder LC-MS) .
Stabilitätsindizierende Methodenentwicklung
This compound kann bei der Entwicklung von stabilitätsindizierenden Methoden verwendet werden . Beispielsweise wurde eine Gradienten-Umkehrphasen-Hochleistungsflüssigkeitschromatographie (HPLC)-Methode zur Bestimmung von Ranitidin in Gegenwart seiner Verunreinigungen, erzwungenen Abbauprodukten und Placebo-Substanzen entwickelt
Wirkmechanismus
Target of Action
Ranitidine-d6 primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
Ranitidine-d6 interacts with its targets by reversibly binding to the histamine H2 receptors . This binding inhibits the action of histamine, leading to a reduction in gastric acid secretion . This interaction results in a decrease in the volume and concentration of gastric acid, thereby reducing the symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .
Biochemical Pathways
Ranitidine-d6 affects the biochemical pathway involving histamine and its action on the H2 receptors . By blocking these receptors, Ranitidine-d6 inhibits the normal pathway of gastric acid secretion stimulated by histamine . This leads to a decrease in the production of gastric acid and pepsin, a digestive enzyme .
Pharmacokinetics
The pharmacokinetics of Ranitidine-d6 involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 50% of Ranitidine-d6 is absorbed . It is distributed throughout the body but minimally penetrates the blood-brain barrier . Ranitidine-d6 undergoes minor metabolism in the liver to form N-oxide, S-oxide, and N-desmethyl metabolites . About 30% of the drug is excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of Ranitidine-d6’s action primarily involve the reduction of gastric acid secretion . This leads to an improvement in the symptoms of conditions associated with excess gastric acid, such as heartburn and acid indigestion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ranitidine-d6. For instance, the presence of nitrate ions, the acidity of the environment, and nitrate contamination of pharmaceutical excipients can affect the production of N-nitrosodimethylamine, a probable human carcinogen, in Ranitidine-d6 . Temperature is another factor that can influence the stability of Ranitidine-d6 . Therefore, these factors should be carefully controlled during the manufacturing and storage of Ranitidine-d6 to ensure its safety and efficacy.
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Ranitidine is a histamine-2 (H2) blocker, which decreases the amount of acid created by the stomach. In September 2019, the drug was recalled due to impurities N-nitrosodimethylamine (NDMA) by the Food and Drug Administration (FDA), European Medicines Agency (EMA), and Health Canada . The effects of the frequent OCT1 polymorphisms on ranitidine pharmacokinetics in humans remain to be analyzed .
Biochemische Analyse
Biochemical Properties
Ranitidine-d6, like its non-deuterated counterpart, interacts with histamine H2 receptors . It reverses histamine-induced relaxation of isolated rat uterine horn and histamine-induced increases in contraction frequency in isolated guinea pig right atrium .
Cellular Effects
Ranitidine-d6, by virtue of its antagonistic action on histamine H2 receptors, influences cell function by modulating the effects of histamine, a key signaling molecule involved in numerous cellular processes .
Molecular Mechanism
The molecular mechanism of action of Ranitidine-d6 involves binding to histamine H2 receptors, thereby inhibiting the action of histamine . This results in changes in cell signaling and gene expression related to the effects of histamine .
Metabolic Pathways
Ranitidine-d6, like Ranitidine, is likely to be involved in metabolic pathways related to the metabolism of histamine, given its role as a histamine H2 receptor antagonist .
Eigenschaften
IUPAC Name |
(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUWOKSQNHOCA-RUESZMOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)

